molecular formula C6H7F5O2 B13583376 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid CAS No. 403615-96-3

4,4,5,5,5-Pentafluoro-2-methylpentanoic acid

Cat. No.: B13583376
CAS No.: 403615-96-3
M. Wt: 206.11 g/mol
InChI Key: UDQCSCVIYSABCC-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-2-methylpentanoic acid is a fluorinated organic compound with the molecular formula C6H7F5O2 It is characterized by the presence of five fluorine atoms attached to a pentanoic acid backbone, making it a highly fluorinated carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 2-methylpentanoic acid using fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like sulfur tetrafluoride (SF4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,5,5,5-Pentafluoro-2-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

  • 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid
  • 4,4,5,5,5-Pentafluoro-1-pentanol

Comparison: 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid is unique due to its specific fluorination pattern and the presence of a methyl group at the second position. This structural difference can result in distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the methyl group can influence the compound’s steric hindrance and electronic effects, affecting its behavior in chemical reactions .

Biological Activity

4,4,5,5,5-Pentafluoro-2-methylpentanoic acid is a fluorinated carboxylic acid that has garnered attention due to its unique chemical structure and potential biological activities. The presence of five fluorine atoms significantly alters the compound's properties compared to its non-fluorinated counterparts. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is C8H9F5O2C_8H_9F_5O_2. Its structure includes a carboxylic acid group (-COOH) and a branched carbon chain with multiple fluorine substitutions. The fluorination enhances lipophilicity and stability against metabolic degradation, making it an attractive candidate for pharmaceutical applications.

Medicinal Applications

One of the notable applications of this compound is as a building block in the synthesis of fulvestrant, an anti-cancer drug used to treat hormone receptor-positive metastatic breast cancer in postmenopausal women. The synthesis involves activating this compound with a sulfonate leaving group and subsequently coupling it with steroid components to produce fulvestrant.

Table 1: Overview of Fulvestrant Synthesis

StepDescription
1Activation of this compound with sulfonate leaving group
2Nucleophilic substitution by 9-mercapto-1-nonanol
3Conversion to bromide
4Coupling with steroid portion

Antiproliferative Activity

Research indicates that fluorinated carboxylic acids exhibit significant antiproliferative activity against various cancer cell lines. Specifically, derivatives of this compound have shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells. This effect is attributed to the unique electronic properties imparted by the fluorine atoms.

Study on Antiproliferative Effects

A study published in a peer-reviewed journal investigated the effects of several fluorinated compounds on MCF-7 cells. The results demonstrated that compounds containing pentafluorinated moieties exhibited higher inhibition rates compared to their non-fluorinated counterparts. The study concluded that the presence of fluorine significantly enhances the biological activity of these compounds.

Table 2: Antiproliferative Activity Against MCF-7 Cells

CompoundIC50 (µM)
Non-fluorinated analog25
This compound8

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological profile of fluorinated compounds. Fluorinated carboxylic acids can exhibit varying degrees of toxicity depending on their structure and concentration. Therefore, thorough toxicological assessments are necessary before clinical application.

Properties

CAS No.

403615-96-3

Molecular Formula

C6H7F5O2

Molecular Weight

206.11 g/mol

IUPAC Name

4,4,5,5,5-pentafluoro-2-methylpentanoic acid

InChI

InChI=1S/C6H7F5O2/c1-3(4(12)13)2-5(7,8)6(9,10)11/h3H,2H2,1H3,(H,12,13)

InChI Key

UDQCSCVIYSABCC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(F)(F)F)(F)F)C(=O)O

Origin of Product

United States

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